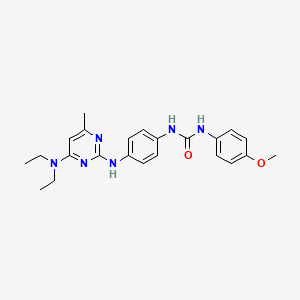
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a complex organic compound featuring a unique structure that incorporates multiple functional groups. Its chemical composition and structural framework make it significant in various research domains, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves several steps:
Preparation of 4-(Diethylamino)-6-methylpyrimidin-2-amine: : This involves the reaction of diethylamine with 6-methyl-2-chloropyrimidine under specific temperature and solvent conditions.
Coupling with 4-Aminophenyl Isocyanate: : The intermediate 4-(Diethylamino)-6-methylpyrimidin-2-amine is then coupled with 4-aminophenyl isocyanate to form the urea linkage. This step is usually carried out in the presence of a coupling agent and a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis of this compound can involve similar steps, but scaled up with continuous flow chemistry techniques to optimize yield, purity, and safety. Utilizing automated reactors and rigorous control of reaction conditions can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino and methoxy functional groups, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve the use of hydride donors or catalytic hydrogenation, targeting the pyrimidine and urea groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the pyrimidine ring and the phenyl groups, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substituents: : Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research, including:
Chemistry: : Used as a precursor or intermediate in the synthesis of other complex organic molecules
Biology: : Studied for its interactions with biological macromolecules, such as proteins and DNA. Its binding affinity and specificity to various biological targets make it a subject of interest.
Medicine: : Explored for its potential therapeutic effects, particularly as a candidate for drug development. Its structural features enable it to interact with various enzymes and receptors.
Industry: : Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions. The pyrimidine and urea groups are key in these interactions.
Pathways Involved: : Depending on the application, the compound may influence signaling pathways, metabolic pathways, or other biochemical processes. For example, it may inhibit an enzyme critical to a disease pathway, thus serving as a potential therapeutic agent.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea exhibits unique features:
Structural Uniqueness: : The combination of diethylamino, methoxy, and urea groups within the same molecule is distinct and influences its reactivity and interactions.
Functional Properties: : Its ability to participate in various chemical reactions and its specific biological activity set it apart from similar compounds.
List of Similar Compounds
1-(4-(N,N-Dimethylaminophenyl)-3-(4-methoxyphenyl)urea: : Shares the urea linkage but with different substituents on the phenyl ring.
1-(4-(4-Methylpyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Similar pyrimidine core but lacks the diethylamino group.
1-(4-(4-Methoxypyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Structural analog with methoxy substituent on the pyrimidine ring.
Exploring the distinct properties and potential applications of this compound opens up various avenues for scientific research and practical use. Its unique chemical structure and reactivity make it a valuable subject of study.
Properties
IUPAC Name |
1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-5-29(6-2)21-15-16(3)24-22(28-21)25-17-7-9-18(10-8-17)26-23(30)27-19-11-13-20(31-4)14-12-19/h7-15H,5-6H2,1-4H3,(H,24,25,28)(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJITVRQAWIEKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
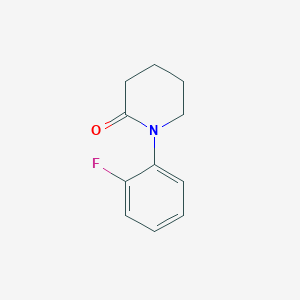
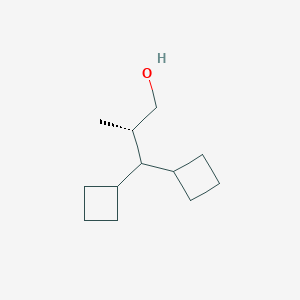
![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)
![7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2665065.png)
![4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)

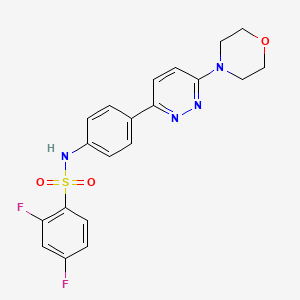
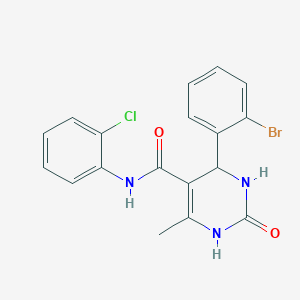
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)

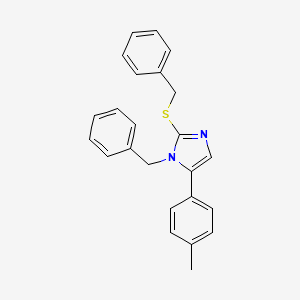
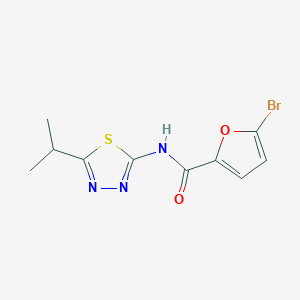
![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
